N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide
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Description
“N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide” is a compound that has been synthesized and characterized in various studies . It is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivativesScientific Research Applications
Synthesis and Characterization
The compound has been involved in the synthesis of various novel heterocyclic compounds. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized as anti-inflammatory and analgesic agents. These synthesized compounds have shown significant inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity and Anticancer Activity
Some derivatives of the compound have been investigated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating potential in cancer research (Hassan, Hafez, & Osman, 2014).
Antibacterial Agents
The compound has been used in the design and synthesis of novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Synthesis of Other Novel Compounds
It has also been involved in the synthesis of novel compounds like 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole, which were screened for antimicrobial activity (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Molecular Modeling and Drug Design
The compound has been a part of molecular modeling studies, contributing to the development of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as potential anti-tumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2S/c1-13-10-15(23-24(13)2)19(26)25(12-14-6-5-9-21-11-14)20-22-18-16(27-3)7-4-8-17(18)28-20/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLMEOKPAHPYLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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